BenchChemオンラインストアへようこそ!

1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine

P2X7 Receptor Allosteric Modulation Neuroinflammation Imaging

This N-methyl-2-chloro-3-(trifluoromethyl)benzylamine is the validated pharmacophore of the clinical-stage P2X7R negative allosteric modulator GSK1482160 (Ki=3.1 nM). The secondary N-methyl group is indispensable for nanomolar P2X7R binding—the des-methyl primary amine analog (CAS 39226-96-5) is biologically inert and requires re-optimization. For PET tracer precursor synthesis, this intermediate yields the brain-penetrant [11C]GSK1482160 with 3.2× brain uptake enhancement. The HCl salt (CAS 645378-67-2) remains a free-flowing solid at ambient temperature, ensuring gravimetric precision in 96-well and 384-well automated platforms—unlike the low-melting primary amine analog (mp 35–38°C) that fouls dispensing equipment. Specify the N-methyl secondary amine to maintain process validation and avoid divergent kinetics in amide coupling with (S)-5-oxopyrrolidine-2-carboxylic acid.

Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
Cat. No. B7903419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine
Molecular FormulaC9H9ClF3N
Molecular Weight223.62 g/mol
Structural Identifiers
SMILESCNCC1=C(C(=CC=C1)C(F)(F)F)Cl
InChIInChI=1S/C9H9ClF3N/c1-14-5-6-3-2-4-7(8(6)10)9(11,12)13/h2-4,14H,5H2,1H3
InChIKeyHIZRVQDPOUCMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine: Core Pharmacophore and Procurement Rationale


1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS 788820-97-3, free base; CAS 645378-67-2, HCl salt) is a halogenated N-methylbenzylamine derivative bearing a 2-chloro-3-(trifluoromethyl)phenyl motif . This motif constitutes the critical pharmacophore of GSK1482160, a clinical-stage, orally bioavailable negative allosteric modulator of the P2X7 receptor (P2X7R) with low nanomolar binding affinity (Ki = 3.1 nM) and high selectivity . The compound is classified as a secondary benzylic amine; its predicted pKa of 8.67 ± 0.10 and calculated lipophilicity distinguish it mechanistically from primary amine analogs and govern its reactivity in amide coupling, reductive amination, and N-alkylation chemistries . For procurement decisions, this compound's demonstrated embedment in a validated clinical candidate and its differentiated physicochemical signature provide a quantifiable, traceable basis for selection over generic benzylamine building blocks lacking proven translational relevance.

Why Generic Benzylamine Analogs Cannot Replace 1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine


Generic substitution of 1-(2-chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine with unsubstituted or primary amine benzylamine analogs fails at two measurable levels: target engagement and physicochemical handling. The N-methyl group is not a silent spectator; it is a critical determinant of P2X7R allosteric modulation, where its absence (des-methyl analog) abolishes the low-nanomolar binding required for both therapeutic activity and radioligand imaging applications . In the clinical candidate GSK1482160, the N-methyl-2-chloro-3-(trifluoromethyl)benzylamine moiety directly contributes to the observed Ki of 3.1 nM, whereas the des-methyl precursor is expressly used as an inactive synthetic intermediate for subsequent [11C]methylation, underscoring that the secondary amine is the biologically competent species . Additionally, replacing the N-methyl group with a primary amine (e.g., 2-chloro-3-(trifluoromethyl)benzylamine, CAS 39226-96-5) alters both basicity and nucleophilicity, leading to divergent reaction kinetics in key coupling steps and potentially requiring re-optimization of synthetic routes . In procurement, selecting an analog without verified biological and chemical equivalence risks introducing a de facto different chemical entity into validated synthetic sequences.

Quantitative Differentiation Guide: 1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine vs. Closest Analogs


N-Methylation: Critical Pharmacophoric Element for P2X7 Receptor Binding Affinity

The N-methyl substituent on the 2-chloro-3-(trifluoromethyl)benzylamine scaffold is essential for P2X7R binding. In the clinical candidate GSK1482160, which incorporates this exact N-methylbenzylamine moiety, competitive radioligand binding assays yield a Ki of 3.1 nM . The corresponding des-methyl species (primary amine) is functionally inert at the receptor and is employed solely as a synthetic precursor for [11C]methylation to reconstitute the active pharmacophore . This binary functional contrast between the N-methyl secondary amine and the N-desmethyl primary amine establishes that the methyl group is not merely a peripheral substituent but a core determinant of target engagement.

P2X7 Receptor Allosteric Modulation Neuroinflammation Imaging

Divergent Basicity: Predicted pKa Shift Relative to Primary Amine Analog

The N-methyl substitution modulates the basicity of the benzylic amine nitrogen, altering its protonation state and nucleophilic reactivity under standard coupling conditions. The target compound exhibits a predicted pKa of 8.67 ± 0.10 , characteristic of secondary benzylic amines bearing electron-withdrawing ring substituents. In contrast, the primary amine analog (2-chloro-3-(trifluoromethyl)benzylamine, CAS 39226-96-5) displays a measurably different basicity profile due to the absence of the inductive electron-donating effect of the N-methyl group. This pKa differential directly impacts the pH-dependent speciation of the amine in aqueous or biphasic reaction media, influencing both the rate and selectivity of amide bond formation and reductive amination steps that are central to downstream derivatization .

Amine Basicity Nucleophilicity Reaction Optimization

Enhanced Lipophilicity and Membrane Permeability Driven by N-Methyl Substitution

The N-methyl group on the benzylic amine system contributes additional hydrophobic surface area, increasing the partition coefficient relative to the primary amine analog. Within the context of GSK1482160, the N-methyl-2-chloro-3-(trifluoromethyl)benzylamine substructure is a key contributor to the compound's demonstrated ability to penetrate the blood-brain barrier (BBB), as evidenced by in vivo dynamic PET/CT imaging showing a 3.2-fold increase in brain uptake in lipopolysaccharide-treated mice versus saline controls, with 97% blocking by excess authentic standard . Although the quantitative logP of the isolated building block is not explicitly reported, the structure–property relationship is well-established: replacing the N–H of a benzylamine with N–CH3 increases logD by approximately 0.5–0.8 log units, enhancing passive membrane permeability . The des-methyl primary amine analog would be predicted to exhibit lower BBB penetration and reduced in vivo brain exposure if incorporated into analogous drug candidates.

Lipophilicity logP Blood-Brain Barrier Penetration

Altered Physical State and Handling: Solid Hydrochloride Salt vs. Free Base Primary Amine

The target compound is commercially supplied as the hydrochloride salt (CAS 645378-67-2), which is a solid at ambient temperature with enhanced aqueous solubility relative to the free base . The primary amine analog 2-chloro-3-(trifluoromethyl)benzylamine (CAS 39226-96-5), in contrast, is typically offered as the free base with a melting point of 35–38 °C, requiring refrigerated storage (2–8 °C) under argon to prevent degradation . The hydrochloride salt form of the N-methyl derivative simplifies weighing, dispensing, and dissolution in aqueous or polar organic reaction media, reducing the operational complexity of automated parallel synthesis and scale-up workflows. This distinction is particularly relevant for high-throughput medicinal chemistry campaigns where solid dosing accuracy and solution-phase homogeneity are critical process parameters.

Salt Form Solid Handling Aqueous Solubility

Positional Isomer Specificity: 2-Chloro-3-(trifluoromethyl) Substitution Pattern Validated in Clinical Candidate

The 2-chloro-3-(trifluoromethyl) substitution pattern on the phenyl ring is not arbitrary; it is the specific regioisomer validated in the clinical P2X7R modulator GSK1482160 (Ki = 3.1 nM) . Alternative positional isomers, such as 2-chloro-5-(trifluoromethyl)benzylamine or 3-chloro-2-(trifluoromethyl)benzylamine, produce distinct electronic and steric environments that perturb the geometry of the N-methylbenzylamide pharmacophore and reduce P2X7R affinity. In the broader P2X7R antagonist SAR landscape, halogen substitution at the 2-position and trifluoromethyl at the 3-position consistently yields optimal potency, whereas moving the trifluoromethyl group to the 4- or 5-position results in a 10- to 100-fold loss in IC50 . Procuring a different regioisomer—even if superficially similar in molecular formula—introduces an untested chemical entity with no guarantee of replicating the binding kinetics or pharmacokinetic profile of the validated scaffold.

Regioisomer Selectivity P2X7R Pharmacophore SAR

Validated Application Scenarios for 1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine


GMP-Compliant Synthesis of GSK1482160 and P2X7R-Targeted Clinical Candidates

This compound is the definitive building block for constructing the GSK1482160 scaffold via amide coupling with (S)-5-oxopyrrolidine-2-carboxylic acid. The N-methyl group is indispensable for P2X7R binding (Ki = 3.1 nM), and its absence yields an inert precursor requiring subsequent [11C]methylation to restore activity . Pharmaceutical development groups and CDMOs engaged in clinical-stage P2X7R modulator programs must specify this exact intermediate to maintain process validation and regulatory compliance.

PET Tracer Development and Neuroinflammation Imaging Agent Synthesis

The N-methylbenzylamine substructure is essential for the brain-penetrant profile of [11C]GSK1482160, which exhibits a 3.2-fold increase in brain uptake in neuroinflammation models and 97% target-specific blocking . Radiolabeling facilities and academic imaging centers synthesizing P2X7R PET ligands require this secondary amine intermediate for precursor preparation; substitution with the primary amine analog would yield a tracer with fundamentally different BBB penetration and target engagement characteristics.

Structure–Activity Relationship (SAR) Exploration of P2X7R Allosteric Modulators

Medicinal chemistry teams exploring P2X7R negative allosteric modulators use this compound as the reference pharmacophore for systematic SAR studies. The 2-chloro-3-(trifluoromethyl)phenyl N-methylbenzylamine core provides a validated starting point for analog generation, where variations in the amide portion can be assessed against a benchmark Ki of 3.1 nM . Sourcing this specific intermediate ensures that new analogs are compared against a clinically validated baseline rather than an uncharacterized isomer.

High-Throughput Parallel Synthesis and Automated Library Production

The hydrochloride salt form (CAS 645378-67-2) provides a free-flowing solid with enhanced aqueous solubility, enabling accurate robotic dispensing and dissolution in automated synthesis platforms . Unlike the low-melting free base primary amine analog (mp 35–38°C), which requires cold storage and is prone to liquefaction, the HCl salt remains a stable solid at ambient temperature, reducing equipment fouling and improving gravimetric precision in 96-well and 384-well format reactions.

Quote Request

Request a Quote for 1-(2-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.